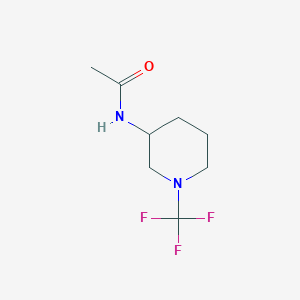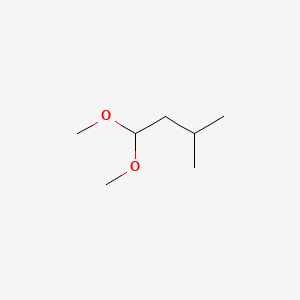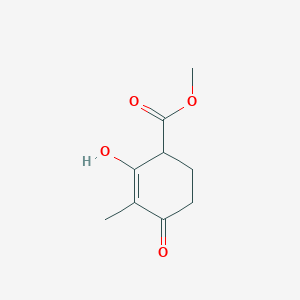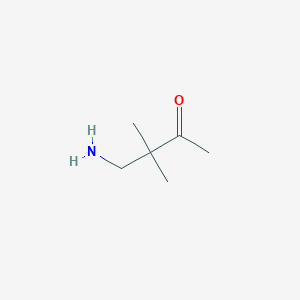![molecular formula C17H36Si2 B13960728 (3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane] CAS No. 61228-15-7](/img/structure/B13960728.png)
(3-Methylbuta-1,2-diene-1,1-diyl)bis[tert-butyl(dimethyl)silane]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene is a specialized organic compound known for its unique structural properties. This compound is characterized by the presence of two tert-butyl groups and two dimethylsilyl groups attached to a butadiene backbone. Its molecular formula is C14H30Si2, and it is often used in advanced chemical research and industrial applications due to its stability and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene typically involves the reaction of 3-methyl-1,2-butadiene with tert-butyl-dimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the process. Additionally, large-scale purification techniques such as distillation or crystallization may be employed to isolate the compound.
化学反応の分析
Types of Reactions
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to form corresponding epoxides or diols.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield saturated hydrocarbons.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents such as sodium hydride or lithium diisopropylamide to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Sodium hydride, lithium diisopropylamide, tetrahydrofuran.
Major Products Formed
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Various substituted butadiene derivatives.
科学的研究の応用
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in drug development for targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its reactivity is influenced by the presence of the tert-butyl and dimethylsilyl groups, which can stabilize transition states and intermediates during chemical reactions. The molecular targets and pathways involved include enzyme active sites, receptor binding sites, and catalytic centers in industrial processes.
類似化合物との比較
Similar Compounds
- 1,3-bis(1,1-dimethylethyl)-5-methylbenzene
- Benzene, 1,3-bis(1,1-dimethylethyl)
- 1,3-di-tert-butyl-5-methylbenzene
Uniqueness
3-Methyl-1,1-bis[(1,1-dimethylethyl)dimethylsilyl]-1,2-butadiene is unique due to its dual tert-butyl and dimethylsilyl groups, which provide enhanced stability and reactivity compared to similar compounds. This structural feature allows it to participate in a wider range of chemical reactions and makes it a valuable compound in both research and industrial applications.
特性
CAS番号 |
61228-15-7 |
|---|---|
分子式 |
C17H36Si2 |
分子量 |
296.6 g/mol |
InChI |
InChI=1S/C17H36Si2/c1-14(2)13-15(18(9,10)16(3,4)5)19(11,12)17(6,7)8/h1-12H3 |
InChIキー |
LNYWXEAJLXQCPF-UHFFFAOYSA-N |
正規SMILES |
CC(=C=C([Si](C)(C)C(C)(C)C)[Si](C)(C)C(C)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Ethyl-2-azaspiro[4.4]nonan-7-yl)methanol](/img/structure/B13960647.png)






![1-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13960689.png)
![1,2,3,4-Tetramethyldibenzo[b,d]furan](/img/structure/B13960693.png)
![4,6-Bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13960699.png)




